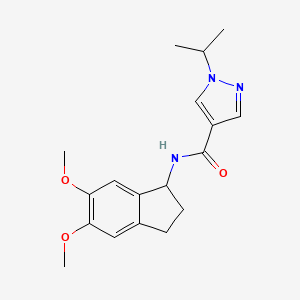![molecular formula C14H19N3O3S B10870760 N~1~-Allyl-2-[(3,4,5-trimethoxyphenyl)methylene]-1-hydrazinecarbothioamide](/img/structure/B10870760.png)
N~1~-Allyl-2-[(3,4,5-trimethoxyphenyl)methylene]-1-hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxyphenyl (TMP) moiety. This functional group serves as a pharmacophore in various potent agents, exhibiting remarkable multi-activity or specific targeting. TMP-based compounds surpass the activity of other derivatives at comparable concentrations .
Preparation Methods
Synthetic Routes:: TMP-HCTA can be synthesized through a click reaction. One approach involves reacting (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides, forming novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives .
Industrial Production:: While specific industrial production methods for TMP-HCTA are not widely documented, research laboratories often employ synthetic routes to obtain this compound.
Chemical Reactions Analysis
TMP-HCTA undergoes various reactions:
Inhibition of Tubulin: TMP-containing compounds effectively inhibit tubulin, impacting microtubule dynamics.
Anti-Cancer Effects: These compounds inhibit heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β, displaying notable anti-cancer effects.
Anti-Fungal and Anti-Bacterial Properties: Some TMP-bearing compounds exhibit activity against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: TMP-based compounds hold potential against viruses like the AIDS virus, hepatitis C virus, and influenza virus.
Anti-Parasitic Agents: Efficacy against Leishmania, Malaria, and Trypanosoma suggests their use as anti-parasitic agents.
Other Properties: TMP compounds are associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine effects.
Scientific Research Applications
TMP-HCTA finds applications in:
Chemistry: As a versatile pharmacophore in drug design.
Biology: For studying cellular processes involving tubulin and microtubules.
Medicine: Potential anti-cancer, anti-fungal, and antiviral therapies.
Industry: Exploration of novel drug candidates and therapeutic agents.
Mechanism of Action
The exact mechanism by which TMP-HCTA exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
TMP-HCTA’s uniqueness lies in its TMP group, which plays a critical role in binding sites and biological activity. Similar compounds include colchicine, podophyllotoxin, trimetrexate, trimethoprim, and combretastatin derivatives .
Properties
Molecular Formula |
C14H19N3O3S |
|---|---|
Molecular Weight |
309.39 g/mol |
IUPAC Name |
1-prop-2-enyl-3-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H19N3O3S/c1-5-6-15-14(21)17-16-9-10-7-11(18-2)13(20-4)12(8-10)19-3/h5,7-9H,1,6H2,2-4H3,(H2,15,17,21)/b16-9+ |
InChI Key |
GIUVJDBJMBLREF-CXUHLZMHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=S)NCC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=S)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N,N-dimethyl-4-{(E)-[2-(1H-tetrazol-5-yl)hydrazinylidene]methyl}aniline](/img/structure/B10870697.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-[[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]prop-2-enamide](/img/structure/B10870698.png)
![4-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870706.png)

![6-methyl-4-(4-methylphenyl)-1-[(2-oxo-2-phenylethyl)sulfanyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B10870710.png)
![3-{2-[1(2H)-Phthalazinyliden]carbohydrazonoyl}-2-pyridinamine](/img/structure/B10870715.png)
![2-[7-(2-Furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10870724.png)
![2-[11-imino-12-(4-methoxyphenyl)-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-10(12H)-yl]-N,N-dimethylethanamine](/img/structure/B10870726.png)
![3-(4-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-4-(pyridin-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870730.png)
![ethyl 2-({[(2-methylquinazolin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10870735.png)
![N-(3,4-dichlorophenyl)-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10870737.png)

![7-(2-chlorobenzyl)-8-[(3-isopropoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870751.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-(2-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10870753.png)
